molecular formula C22H25BrN2O2 B11235540 1-(4-bromophenyl)-N-[4-(morpholin-4-yl)phenyl]cyclopentanecarboxamide

1-(4-bromophenyl)-N-[4-(morpholin-4-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B11235540
M. Wt: 429.3 g/mol
InChI Key: OXDAMCYBIBVKFA-UHFFFAOYSA-N
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Description

1-(4-BROMOPHENYL)-N-[4-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bromophenyl group, a morpholinyl group, and a cyclopentane carboxamide moiety

Properties

Molecular Formula

C22H25BrN2O2

Molecular Weight

429.3 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(4-morpholin-4-ylphenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C22H25BrN2O2/c23-18-5-3-17(4-6-18)22(11-1-2-12-22)21(26)24-19-7-9-20(10-8-19)25-13-15-27-16-14-25/h3-10H,1-2,11-16H2,(H,24,26)

InChI Key

OXDAMCYBIBVKFA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOPHENYL)-N-[4-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the bromophenyl and morpholinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include bromine, morpholine, and cyclopentanecarboxylic acid derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOPHENYL)-N-[4-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, forming a phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenyl group may yield phenol derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

1-(4-BROMOPHENYL)-N-[4-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-N-[4-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-BROMOPHENYL)-N-[4-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE is unique due to its combination of a bromophenyl group, a morpholinyl group, and a cyclopentane carboxamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the morpholinyl group may enhance its solubility and bioavailability, while the bromophenyl group can provide specific reactivity in chemical reactions.

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